molecular formula C10H9BrO3 B13681856 3-(2-Bromo-3-methylphenyl)-2-oxopropanoic acid

3-(2-Bromo-3-methylphenyl)-2-oxopropanoic acid

Cat. No.: B13681856
M. Wt: 257.08 g/mol
InChI Key: IDDVTOSOKBWWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-3-methylphenyl)-2-oxopropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine atom and a methyl group attached to a benzene ring, which is further connected to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the free radical bromination of 3-methylphenyl compounds using N-bromosuccinimide (NBS) under light or heat conditions . The resulting bromo derivative is then subjected to further reactions to introduce the 2-oxopropanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by carboxylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-3-methylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

    Oxidation Products: Carboxylic acids and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced compounds.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes . These interactions can lead to the formation of various products with different chemical and biological properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-3-methylphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a bromine atom and a 2-oxopropanoic acid moiety allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

3-(2-bromo-3-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9BrO3/c1-6-3-2-4-7(9(6)11)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

IDDVTOSOKBWWTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.